Hidroxipropil Quitosano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydroxypropyl chitosan is a derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans and insectsThis modification extends the applications of chitosan in various fields, particularly in biomedical and pharmaceutical industries, due to its biocompatibility, biodegradability, and various biological activities .

Aplicaciones Científicas De Investigación

Hydroxypropyl chitosan has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent for heavy metals and as a stabilizer for nanoparticles.

Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.

Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels. It is also used in wound healing and as an antimicrobial agent.

Industry: Applied in water purification processes, food packaging, and as a thickening agent in cosmetics

Mecanismo De Acción

Target of Action

Hydroxypropyl Chitosan (HPCS) is a derivative of chitosan, a natural cationic polysaccharide, which has shown promising applications in various fields due to its biocompatibility, biodegradability, and various biological activities . The primary targets of HPCS are microbial cell surfaces , epithelial-cell tight junctions , and dietary lipids .

Mode of Action

The mode of action of HPCS involves electrostatic interaction between the polycationic HPCS and microbial cell surfaces . This interaction leads to antimicrobial effects. Additionally, HPCS can open epithelial-cell tight junctions, thus allowing the entry of free antigens . It can also act as a fat attractor by attaching to dietary lipids .

Biochemical Pathways

The biochemical pathways affected by HPCS are primarily related to its antimicrobial activity. The polycationic charge of HPCS brings about antimicrobial effects due to the electrostatic interaction between the polycationic HPCS and microbial cell surface . The exact details of these interactions and the downstream effects are still under investigation.

Pharmacokinetics

After intraperitoneal administration at a dose of 10 mg per rat, HPCS could be absorbed rapidly and distributed to liver, kidney, and spleen through blood . It was indicated that HPCS could be utilized effectively, and 88.47% of the HPCS could be excreted by urine within 11 days with a molecular weight less than 10 kDa . Moreover, an obvious degradation process occurred in the liver .

Result of Action

The result of HPCS action is primarily its antimicrobial effects, which are achieved through its interaction with microbial cell surfaces . Additionally, HPCS has been shown to have antioxidant activity , which can contribute to its potential therapeutic effects.

Action Environment

The action of HPCS can be influenced by environmental factors. For instance, in acidic environments, the interaction between HPCS and microbial cell surfaces can be enhanced, leading to increased antimicrobial activity . Furthermore, the physicochemical properties of HPCS, including its injectability, self-healing, water retention, and adhesion, can influence its action, efficacy, and stability in different environments .

Análisis Bioquímico

Biochemical Properties

Hydroxypropyl chitosan plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as lysozyme, which can degrade chitosan into smaller oligosaccharides . Additionally, hydroxypropyl chitosan can form hydrogen bonds with proteins, enhancing its ability to act as a drug delivery vehicle. These interactions are primarily driven by the presence of hydroxyl and amino groups in the hydroxypropyl chitosan structure, which facilitate binding with biomolecules .

Cellular Effects

Hydroxypropyl chitosan has been observed to influence various cellular processes. It promotes cell proliferation and adhesion, making it useful in tissue engineering applications . Hydroxypropyl chitosan can also affect cell signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular metabolism . For example, it has been shown to enhance the expression of genes involved in cell growth and differentiation, thereby supporting tissue regeneration .

Molecular Mechanism

At the molecular level, hydroxypropyl chitosan exerts its effects through several mechanisms. It can bind to cell surface receptors, initiating signal transduction pathways that lead to changes in gene expression . Hydroxypropyl chitosan can also inhibit or activate enzymes, depending on the specific biochemical context. For instance, it has been shown to inhibit certain proteases, thereby protecting proteins from degradation . Additionally, hydroxypropyl chitosan can modulate the activity of transcription factors, leading to altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxypropyl chitosan can change over time. Studies have shown that hydroxypropyl chitosan is stable under physiological conditions but can degrade over extended periods . This degradation is primarily mediated by enzymatic activity, such as that of lysozyme, which breaks down hydroxypropyl chitosan into smaller fragments . Long-term studies have indicated that hydroxypropyl chitosan maintains its bioactivity for several weeks, making it suitable for sustained-release drug delivery systems .

Dosage Effects in Animal Models

The effects of hydroxypropyl chitosan vary with different dosages in animal models. At low doses, hydroxypropyl chitosan has been shown to promote tissue regeneration and wound healing without causing significant adverse effects . At higher doses, it can induce toxic effects, such as inflammation and tissue damage . These threshold effects highlight the importance of optimizing the dosage of hydroxypropyl chitosan for specific applications to minimize potential side effects .

Metabolic Pathways

Hydroxypropyl chitosan is involved in several metabolic pathways. It can be metabolized by enzymes such as lysozyme, which cleaves the glycosidic bonds in the chitosan backbone . This enzymatic degradation results in the formation of smaller oligosaccharides that can be further metabolized by other enzymes . Hydroxypropyl chitosan can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, hydroxypropyl chitosan is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments . Hydroxypropyl chitosan can also interact with transporters and binding proteins, which facilitate its movement across cell membranes . Once inside the cell, hydroxypropyl chitosan can accumulate in specific organelles, such as lysosomes, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of hydroxypropyl chitosan is critical for its activity and function. Studies have shown that hydroxypropyl chitosan can localize to various cellular compartments, including the cytoplasm, nucleus, and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct hydroxypropyl chitosan to specific organelles . The presence of hydroxypropyl chitosan in these compartments allows it to interact with key biomolecules and modulate cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxypropyl chitosan is typically synthesized through the reaction of chitosan with propylene oxide under alkaline conditions. The process involves dissolving chitosan in an aqueous solution of sodium hydroxide, followed by the addition of propylene oxide. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours. The resulting product is then purified by precipitation, washing, and drying .

Industrial Production Methods: In industrial settings, the production of hydroxypropyl chitosan follows a similar synthetic route but on a larger scale. The process involves the use of reactors equipped with temperature and pressure control systems to ensure consistent product quality. The purification steps are also scaled up, involving filtration, centrifugation, and drying techniques to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxypropyl chitosan undergoes various chemical reactions, including:

Oxidation: Hydroxypropyl chitosan can be oxidized using agents like sodium periodate, leading to the formation of aldehyde groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert aldehyde groups back to hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Sodium periodate in aqueous solution at room temperature.

Reduction: Sodium borohydride in aqueous or alcoholic solution at room temperature.

Substitution: Carboxymethylation using monochloroacetic acid in alkaline conditions.

Major Products:

Oxidation: Formation of dialdehyde chitosan.

Reduction: Regeneration of hydroxypropyl chitosan from dialdehyde chitosan.

Substitution: Formation of carboxymethyl hydroxypropyl chitosan.

Comparación Con Compuestos Similares

- Carboxymethyl chitosan

- N, N, N-trimethyl chitosan

- Glycol chitosan

Hydroxypropyl chitosan stands out due to its unique combination of properties, making it a versatile and valuable compound in various scientific and industrial applications.

Propiedades

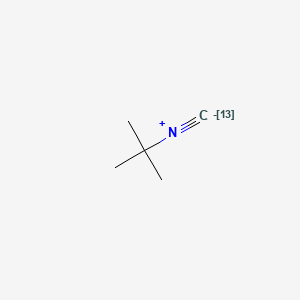

Número CAS |

84069-44-3 |

|---|---|

Fórmula molecular |

C51H101N3O24 |

Peso molecular |

1140.4 g/mol |

Nombre IUPAC |

1-[[(2R,5S)-5-[(2S,5S)-5-[(2S,5S)-4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol |

InChI |

InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-,46?,47?,48?,49-,50+,51+/m1/s1 |

Clave InChI |

DLGSBBASGAIJDP-SEICLPINSA-N |

SMILES |

CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O |

SMILES isomérico |

CC(CNC1[C@@H](OC([C@H](C1OCC(C)O)O[C@H]2C(C([C@@H](C(O2)COCC(C)O)O[C@H]3C(C([C@@H](C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)COCC(C)O)OCC(C)O)O |

SMILES canónico |

CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O |

Sinónimos |

Chitofilmer; 2-Hydroxypropyl Ether Chitosan |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B569856.png)